molecular formula C11H22O3 B14214642 (2R,7R)-7-hydroxy-2-propyloctanoic acid CAS No. 824961-08-2

(2R,7R)-7-hydroxy-2-propyloctanoic acid

Cat. No.: B14214642
CAS No.: 824961-08-2
M. Wt: 202.29 g/mol
InChI Key: JEOQOWYMMPYUAH-NXEZZACHSA-N
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Description

(2R,7R)-7-hydroxy-2-propyloctanoic acid is a chiral branched-chain carboxylic acid compound of significant interest in biomedical research, particularly for investigating therapeutic interventions for neurodegenerative diseases. Studies have highlighted its potential as a treating agent for conditions such as brain infarction and Alzheimer's disease . Its specific stereochemical configuration is critical for its biological activity and research value. This compound is provided as a high-purity material to ensure consistency and reliability in experimental applications. Researchers are exploring its mechanisms of action, which may involve neuroprotective pathways, making it a valuable tool for advancing the understanding of neurology and developing new treatment strategies. This compound is intended for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

824961-08-2

Molecular Formula

C11H22O3

Molecular Weight

202.29 g/mol

IUPAC Name

(2R,7R)-7-hydroxy-2-propyloctanoic acid

InChI

InChI=1S/C11H22O3/c1-3-6-10(11(13)14)8-5-4-7-9(2)12/h9-10,12H,3-8H2,1-2H3,(H,13,14)/t9-,10-/m1/s1

InChI Key

JEOQOWYMMPYUAH-NXEZZACHSA-N

Isomeric SMILES

CCC[C@H](CCCC[C@@H](C)O)C(=O)O

Canonical SMILES

CCCC(CCCCC(C)O)C(=O)O

Origin of Product

United States

Advanced Synthetic Methodologies for 2r,7r 7 Hydroxy 2 Propyloctanoic Acid

Stereoselective Synthesis Strategies for Complex Chiral Carboxylic Acids

The construction of the (2R,7R)-7-hydroxy-2-propyloctanoic acid scaffold necessitates robust methods for the independent and controlled formation of two distinct stereocenters along an eight-carbon chain. One center is an α-alkyl-substituted carboxylic acid, while the other is a secondary alcohol.

Asymmetric Synthesis Approaches for C2 and C7 Stereocenters

The Zirconium-Catalyzed Asymmetric Carboalumination (ZACA) reaction, pioneered by Nobel laureate Ei-ichi Negishi, stands as a powerful tool for the enantioselective functionalization of alkenes. nih.govwikipedia.org This methodology facilitates the formation of new carbon-carbon bonds with high stereocontrol, typically utilizing organoaluminum reagents in the presence of a chiral bis(indenyl)zirconium catalyst. nih.govwikipedia.org The reaction proceeds through the insertion of an alkene into an Al-C bond, creating a chiral organoaluminum intermediate that can be subsequently oxidized to the corresponding chiral alcohol. wikipedia.org

While direct synthesis of this compound using ZACA has not been explicitly detailed, the principles of the reaction can be adapted. A plausible strategy would involve a convergent synthesis. One fragment could be a chiral alcohol corresponding to the C5-C8 portion of the target molecule, synthesized via the ZACA reaction on a suitable terminal alkene. For instance, the reaction of 1-pentene (B89616) with an appropriate organoaluminum reagent, catalyzed by a chiral zirconocene (B1252598) derivative like (-)-(NMI)₂ZrCl₂, could potentially yield a chiral alcohol precursor to the C7 stereocenter after oxidation. nih.govnih.gov The efficiency of ZACA in producing methyl-branched 1-alkanols in high enantiomeric excess (90-95% ee) has been demonstrated, suggesting its applicability for generating chiral building blocks for more complex molecules. nih.gov

CatalystAlkene SubstrateOrganoaluminum ReagentChiral Alcohol ProductEnantiomeric Excess (ee)
(-)-(NMI)₂ZrCl₂1-HexeneMe₃Al(S)-2-Methyl-1-hexanol95%
(-)-(NMI)₂ZrCl₂1-OcteneMe₃Al(S)-2-Methyl-1-octanol91%
(+)-(NMI)₂ZrCl₂1-HexeneMe₃Al(R)-2-Methyl-1-hexanol95%

This table presents representative data for the ZACA reaction on terminal alkenes, demonstrating the high enantioselectivity achievable. Data extrapolated from studies on related systems.

Enantioselective Alkylation for the C2 Stereocenter:

The introduction of the propyl group at the C2 position can be achieved through enantioselective alkylation of a suitable octanoic acid precursor. Modern transition-metal catalysis offers powerful methods for such transformations. For instance, iridium-catalyzed allylic alkylation has been developed for the synthesis of α-quaternary carboxylic acid derivatives with high enantioselectivity. nih.govnih.gov While the target molecule has a tertiary stereocenter at C2, related iridium-catalyzed methodologies using prochiral enolates or their equivalents could be envisioned for the enantioselective introduction of the propyl group.

Enantioselective Hydroxylation for the C7 Stereocenter:

Establishing the stereochemistry at the C7 position can be approached through the asymmetric hydroxylation of a C-H bond or the enantioselective opening of a prochiral epoxide. A powerful strategy for synthesizing chiral hydroxy fatty acids involves the use of organocatalysis to generate chiral terminal epoxides, which are then opened with appropriate nucleophiles. nih.gov For the synthesis of the C7 hydroxyl group of the target molecule, a precursor containing a terminal double bond at C7-C8 could be subjected to asymmetric epoxidation, followed by regioselective ring-opening to install the hydroxyl group with the desired (R)-configuration.

The use of chiral auxiliaries is a classical yet highly effective strategy for diastereoselective synthesis. This approach involves temporarily attaching a chiral molecule to the substrate, which then directs the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed.

For the synthesis of this compound, a chiral auxiliary, such as an Evans oxazolidinone, could be attached to an octanoic acid derivative. Subsequent diastereoselective alkylation at the α-position (C2) with a propyl halide would establish the (2R) stereocenter. Following the removal of the auxiliary, further functionalization of the carbon chain could lead to the introduction of the C7 hydroxyl group. The diastereoselectivity of such alkylations is often very high, providing excellent stereocontrol.

Chiral AuxiliaryElectrophileDiastereomeric Ratio
(4R,5S)-4-methyl-5-phenyl-2-oxazolidinoneBenzyl bromide>99:1
(S)-4-benzyl-2-oxazolidinoneEthyl iodide98:2

This table illustrates the high diastereoselectivity commonly achieved in the alkylation of imides derived from Evans chiral auxiliaries.

Enzymatic and Biocatalytic Methods for Stereospecific Transformations

Enzymes, particularly lipases, are increasingly utilized in organic synthesis due to their exceptional stereoselectivity and mild reaction conditions. researchgate.netcabidigitallibrary.org These biocatalysts can be employed for the kinetic resolution of racemic mixtures or for the asymmetric modification of prochiral substrates. mdpi.com

A practical approach to obtaining enantiomerically pure this compound could involve a chemoenzymatic strategy. researchgate.netnih.gov This would entail the chemical synthesis of a racemic or diastereomeric mixture of the target molecule or a key intermediate, followed by an enzymatic resolution to separate the desired stereoisomer.

Lipases are particularly effective at catalyzing the enantioselective acylation of secondary alcohols. rsc.orgresearchgate.netjocpr.comresearchgate.net For instance, a racemic mixture of 7-hydroxy-2-propyloctanoic acid (or its ester derivative) could be subjected to lipase-catalyzed acetylation. The enzyme would selectively acylate one enantiomer of the secondary alcohol, allowing for the separation of the acetylated product from the unreacted alcohol. Candida antarctica lipase (B570770) B (CALB) is a widely used and highly versatile biocatalyst for such resolutions. rsc.org The acylation of (R,S)-2-octanol with succinic anhydride (B1165640) catalyzed by immobilized CALB has been studied, demonstrating the enzyme's ability to differentiate between the enantiomers of a secondary alcohol on an eight-carbon chain. rsc.orgresearchgate.net This suggests that a similar strategy could be successfully applied to resolve a racemic precursor to the C7 stereocenter of the target molecule.

LipaseSubstrateAcyl DonorSelectivity (E-value)
Candida antarctica Lipase B(R,S)-2-OctanolSuccinic AnhydrideHigh
Pseudomonas cepacia LipaseRacemic secondary alcoholsVinyl acetate>200

This table presents examples of lipase-catalyzed resolutions of secondary alcohols, highlighting the high enantioselectivity that can be achieved.

By combining these advanced synthetic methodologies, a convergent and stereocontrolled synthesis of this compound can be envisioned, allowing for the precise construction of this complex chiral molecule.

Chemoenzymatic Strategies for Enhanced Enantiomeric Purity

The pursuit of high enantiomeric purity is paramount in the synthesis of chiral molecules for biological applications. Chemoenzymatic strategies, which combine the selectivity of enzymatic catalysts with the versatility of chemical reactions, offer a powerful approach to achieve this. Enzymes, particularly lipases and reductases, are renowned for their ability to discriminate between enantiomers, leading to products with high enantiomeric excess (ee).

For the synthesis of this compound, a potential chemoenzymatic approach involves the kinetic resolution of a racemic or diastereomeric mixture of a suitable precursor. For instance, a racemic ester of 7-hydroxy-2-propyloctanoic acid could be subjected to hydrolysis by a lipase. The enzyme would selectively hydrolyze one enantiomer, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantiomerically enriched forms.

Another strategy could employ a reductase to stereoselectively reduce a keto group at the C7 position of a 2-propyl-7-oxooctanoic acid precursor. The choice of enzyme and reaction conditions, such as pH and temperature, would be critical in controlling the stereochemical outcome at the C7 position, aiming for the desired (R) configuration. The stereocenter at the C2 position would need to be established through other synthetic means, either before or after the enzymatic step.

Table 1: Potential Enzymes for Chemoenzymatic Synthesis

Enzyme ClassPotential Application in this compound SynthesisKey Parameters for Optimization
Lipases Kinetic resolution of racemic esters of 7-hydroxy-2-propyloctanoic acid.Substrate specificity, solvent, temperature, pH.
Reductases Stereoselective reduction of a 7-keto precursor to the (7R)-alcohol.Cofactor regeneration, substrate concentration, pH.
Esterases Enantioselective hydrolysis of a diester precursor.Enzyme loading, reaction time, temperature.

This table is illustrative of potential chemoenzymatic strategies and is not based on experimentally verified data for this specific compound.

Development of Novel Total Synthesis Routes to this compound

The development of a novel total synthesis route for this compound would likely focus on establishing the two stereocenters in a controlled and efficient manner. A convergent synthesis, where two or more fragments are prepared separately and then joined, could be an advantageous approach.

One potential retrosynthetic disconnection could involve breaking the C4-C5 bond, leading to two smaller chiral fragments. One fragment would contain the C2 stereocenter with the propyl group, and the other would possess the C7 stereocenter with the hydroxyl group. These fragments could be synthesized from commercially available chiral starting materials or through asymmetric synthesis. For example, the fragment containing the C2 stereocenter could be derived from (R)-2-propylsuccinic acid, while the fragment with the C7 stereocenter could be obtained from a chiral pool starting material like (R)-propylene oxide.

An alternative linear approach might involve the sequential introduction of the stereocenters onto an achiral backbone. This could begin with an asymmetric alkylation to set the C2 stereocenter, followed by a series of chain elongation steps and a final stereoselective reduction to install the hydroxyl group at C7. The choice of stereoselective reagents and catalysts would be crucial for the success of such a strategy.

Strategies for Optimizing Reaction Efficiency and Yield in this compound Synthesis

Optimizing reaction efficiency and yield is a critical aspect of synthetic chemistry, aiming to reduce waste, cost, and environmental impact. For the synthesis of this compound, several strategies can be employed.

Catalyst Selection: The use of highly efficient and selective catalysts can significantly improve reaction outcomes. For instance, in a cross-coupling reaction to form the carbon skeleton, a palladium catalyst with a specific ligand might be chosen to maximize yield and minimize side products. In a stereoselective reduction step, a chiral catalyst such as a Noyori-type ruthenium complex could be employed to achieve high diastereoselectivity and enantioselectivity.

Reaction Conditions: Optimization of reaction parameters such as temperature, pressure, solvent, and reactant concentrations is essential. Design of Experiments (DoE) methodologies can be systematically used to explore the reaction space and identify the optimal conditions for maximizing yield and purity.

Purification Techniques: Efficient purification methods are vital for obtaining the final product in high purity. While traditional column chromatography is effective at the lab scale, for larger quantities, alternative methods like crystallization or preparative HPLC might be more suitable and scalable.

Table 2: Key Optimization Parameters in a Hypothetical Synthesis Step

Reaction Step (Hypothetical)Parameter to OptimizeDesired Outcome
Asymmetric Alkylation Chiral auxiliary, base, temperatureHigh diastereoselectivity (>95% de)
Cross-Coupling Catalyst, ligand, solventHigh yield (>90%)
Stereoselective Reduction Catalyst, hydrogen pressure, temperatureHigh diastereoselectivity (>98% de)

This table presents hypothetical optimization goals for illustrative purposes.

Scalable Synthetic Approaches for Academic and Pre-Commercial Production

Transitioning a synthetic route from a laboratory scale to academic or pre-commercial production requires careful consideration of factors such as cost, safety, and robustness.

Furthermore, each step in the synthesis must be robust and reproducible on a larger scale. This involves ensuring that reaction conditions can be precisely controlled in larger reactors and that product isolation and purification can be performed efficiently. Continuous flow chemistry is an emerging technology that can offer significant advantages for scaling up synthesis, providing better control over reaction parameters and potentially higher yields and purity.

Developing a scalable process often involves a multidisciplinary team of chemists and chemical engineers to address the challenges of process development and optimization.

Biosynthetic Pathways and Natural Occurrence Investigations

Hypothesized Biosynthetic Routes to (2R,7R)-7-hydroxy-2-propyloctanoic acid

The formation of this compound likely involves a multi-step process beginning with a unique primer unit, followed by chain elongation and a final regioselective and stereoselective hydroxylation event.

Enzymatic Machinery Involved in Regioselective Hydroxylation of Alkyl Chains

The hydroxyl group at the C-7 position of an octanoic acid chain represents a sub-terminal (ω-1) hydroxylation. This type of regioselective oxidation of a fatty acid is characteristic of cytochrome P450 monooxygenases (P450s). researchgate.net These heme-containing enzymes are known to catalyze the hydroxylation of a wide range of substrates, including fatty acids. nih.govacs.org

The catalytic cycle of a P450 enzyme typically involves the activation of molecular oxygen, leading to the formation of a highly reactive iron-oxo species that can abstract a hydrogen atom from the alkyl chain, followed by the rebound of a hydroxyl group to the resulting carbon radical. acs.org The active site architecture of the specific P450 enzyme dictates which position on the fatty acid chain is hydroxylated. For ω-1 hydroxylation, the enzyme's binding pocket would orient the C-7 of the octanoic acid derivative in close proximity to the heme-iron center. Several P450 families, such as the CYP4 family, are known for their fatty acid ω-hydroxylation activity, although some also exhibit ω-1 and other sub-terminal specificities. rsc.org

Stereospecific Enzymes Catalyzing Chiral Center Formation

The biosynthesis of this compound requires precise control over two chiral centers:

(7R)-hydroxy group: The P450-catalyzed hydroxylation must be stereospecific. This is a common feature of enzymatic reactions, where the enzyme's active site orients the substrate in a way that only one of the two prochiral hydrogens at the C-7 position is accessible for abstraction. This results in the formation of a single stereoisomer, in this case, the (R)-enantiomer. P450s that produce optically pure hydroxylated fatty acids have been well-documented, such as the fatty acid α-hydroxylase from Sphingomonas paucimobilis, which stereospecifically produces (S)-2-hydroxy fatty acids. nih.gov

(2R)-propyl group: The formation of the chiral center at C-2 is likely established during the initial stages of fatty acid synthesis. The biosynthesis of branched-chain fatty acids in bacteria often utilizes primers derived from branched-chain amino acids like valine, leucine, and isoleucine. wikipedia.orgnih.gov However, a propyl group at the alpha position is uncommon. A plausible hypothesis involves the use of a non-standard primer, such as 2-propylmalonyl-CoA, in a condensation reaction catalyzed by a ketoacyl synthase (KAS). The stereochemistry would be determined by the specific KAS enzyme that initiates the chain elongation process.

Precursor Incorporation and Elongation Mechanisms

The biosynthesis of the 2-propyloctanoic acid backbone is hypothesized to begin with a specialized primer, followed by cycles of chain elongation. In many bacteria, the synthesis of branched-chain fatty acids starts with short, branched-chain acyl-CoA primers derived from amino acid catabolism (e.g., isobutyryl-CoA, isovaleryl-CoA). researchgate.net

A potential route for the 2-propyl branch could involve the fatty acid synthase (FAS) system utilizing a primer like 2-propyl-acetyl-CoA or, more likely, initiating with a standard acetyl-CoA primer and incorporating a propyl group at the first elongation step using a modified extender unit like propylmalonyl-CoA.

Once the initial branched-chain precursor is formed, the carbon chain is extended by a Fatty Acid Synthase (FAS) II system. This iterative process involves four key enzymatic reactions for each two-carbon addition:

Condensation: A β-ketoacyl-ACP synthase (KAS) catalyzes the condensation of the growing acyl chain with an extender unit, typically malonyl-CoA (or a substituted variant).

Reduction: A β-ketoacyl-ACP reductase (KAR) reduces the β-keto group to a hydroxyl group.

Dehydration: A β-hydroxyacyl-ACP dehydratase (DH) removes a water molecule, creating a double bond.

Reduction: An enoyl-ACP reductase (ER) reduces the double bond to complete the two-carbon elongation.

Three such cycles of elongation would extend the initial branched primer to form the C8 backbone of 2-propyloctanoyl-ACP. Following its synthesis and release from the FAS complex, the 2-propyloctanoic acid would then serve as a substrate for the regioselective hydroxylation described in section 3.1.1.

Identification of Potential Biological Sources and Organisms Producing this compound

While this specific compound has not been isolated from a natural source, the structural motifs provide clues to its potential origin. Branched-chain fatty acids are characteristic lipids of many bacterial species, particularly Gram-positive bacteria like Bacillus and Actinomycetales. wikipedia.orgnih.gov Hydroxy fatty acids are also widespread and can be found in bacteria, plants, and animals. gerli.com

The combination of alpha-branching and sub-terminal hydroxylation suggests that microorganisms with complex and diverse lipid metabolisms are the most probable producers. Potential sources could include:

Soil Bacteria: Organisms like Bacillus and Actinomycetes are known for producing a vast array of unusual fatty acids. nih.gov

Marine Microorganisms: Sponges, marine bacteria, and fungi are rich sources of novel bioactive lipids, including hydroxylated and branched fatty acids. gerli.com

Plant Epicuticular Waxes: Plant waxes and suberin can contain ω- and other hydroxy fatty acids, although α-branched structures are less common. researchgate.net

Screening programs targeting microorganisms from unique environmental niches would be a logical starting point for identifying a natural source of this compound.

Comparative Analysis of Biosynthetic Pathways with Related Fatty Acid Derivatives

The hypothesized pathway for this compound can be contrasted with the known biosynthetic routes of other significant hydroxy fatty acids.

Ricinoleic Acid: This is the major component of castor oil and is a 12-hydroxyoctadec-9-enoic acid. Its biosynthesis involves the direct hydroxylation of oleic acid (bound to a phospholipid) by a specific oleoyl-12-hydroxylase, which is a non-heme iron enzyme distinct from P450s. researchgate.net This differs from the hypothesized pathway by the nature of the hydroxylating enzyme and the fact that hydroxylation occurs on a pre-existing unsaturated fatty acid.

Mycolic Acids: These are very long (C60-C90), complex α-alkyl, β-hydroxy fatty acids found in the cell wall of Mycobacterium tuberculosis and related species. gerli.comnih.gov Their synthesis is far more complex, involving a head-to-head Claisen-type condensation of two long-chain fatty acids, one of which is produced by a FAS-I system and the other by a FAS-II system. unam.mx This mechanism of chain branching and hydroxylation is fundamentally different from the primer-and-elongation model proposed for 2-propyloctanoic acid.

α-Hydroxy Fatty Acids: These are produced via two primary routes: the action of fatty acid α-hydroxylases, often P450 enzymes, or through the alpha-oxidation pathway in peroxisomes. nih.govmicrobenotes.com While this involves hydroxylation, it occurs at the C-2 position, unlike the C-7 hydroxylation in the target molecule.

This comparative analysis underscores the novelty of the proposed biosynthetic pathway for this compound, which uniquely combines elements of branched-chain synthesis with a specific, sub-terminal P450-mediated hydroxylation.

Data Tables

Table 1: Compound Names Mentioned in the Article

Compound NameChemical FormulaRole/Context
This compoundC₁₁H₂₂O₂Subject of the article
Ricinoleic acidC₁₈H₃₄O₃Comparative hydroxy fatty acid
Mycolic acidsVariable (e.g., C₈₀H₁₆₀O₃)Comparative complex hydroxy fatty acids
Oleic acidC₁₈H₃₄O₂Precursor to ricinoleic acid
Malonyl-CoAC₄H₄O₅S-CoAExtender unit in fatty acid synthesis
Isobutyryl-CoAC₄H₇O₁S-CoAPrimer for iso-branched fatty acids
Isovaleryl-CoAC₅H₉O₁S-CoAPrimer for iso-branched fatty acids

Table 2: Hypothesized Enzymatic Machinery

Enzyme ClassProposed FunctionStereochemical/Regiochemical Role
β-Ketoacyl-ACP Synthase (KAS)Catalyzes condensation steps during chain elongation.Potentially sets the (2R) stereochemistry if a substituted malonyl-CoA is used.
Cytochrome P450 MonooxygenaseCatalyzes the hydroxylation of the C-7 position.Provides regioselectivity (ω-1) and stereoselectivity for the (7R)-hydroxy group.
Reductases & Dehydratase (FAS II)Carry out the reduction and dehydration steps in each elongation cycle.General fatty acid synthesis machinery.

Molecular Mechanisms of Action in in Vitro Systems

Elucidation of Cellular and Molecular Targets of (2R,7R)-7-hydroxy-2-propyloctanoic acid

No research is currently available that identifies the specific cellular and molecular targets of this compound.

Investigations into Enzyme Modulation by this compound

There are no publicly accessible studies investigating the modulatory effects of this compound on enzyme activity.

Interaction with Cellular Kinases and Phosphorylation Pathways

Information regarding the interaction of this compound with cellular kinases and its influence on phosphorylation pathways is not available in the current body of scientific literature.

In Vitro Inhibition or Activation of Specific Enzyme Families (e.g., phosphodiesterases)

There is no evidence from in vitro studies to suggest that this compound inhibits or activates specific enzyme families such as phosphodiesterases.

Receptor Binding and Agonist/Antagonist Activity Studies Using this compound Analogs

No studies on the receptor binding profiles or the agonist/antagonist activities of this compound or its analogs have been published.

Ligand-Receptor Interaction Profiling (e.g., Liver X Receptors, Melanocortin Receptors)

There is a lack of data on the interaction between this compound and nuclear receptors such as Liver X Receptors (LXRs) or G-protein coupled receptors like Melanocortin Receptors (MCRs).

Influence of this compound on Cellular Signaling Pathways (e.g., NF-kappaB activation pathways)

The effect of this compound on key cellular signaling pathways, including the NF-kappaB activation pathway, has not been documented in any available research.

An extensive search for scientific literature and data pertaining specifically to the chemical compound "this compound" has yielded insufficient information to fulfill the detailed requirements of the requested article. Research on the in vitro biological effects on cell proliferation and differentiation, as well as the metabolic fate and prodrug activation mechanisms in cellular models for this specific molecule, is not available in the public domain.

The search was broadened to include the core structure, "2-propyloctanoic acid," and its derivatives. This led to information about a related compound, (R)-(-)-2-propyloctanoic acid, also known as Arundic acid (ONO-2506). This compound has been investigated for its role as an astrocyte-modulating agent and its potential therapeutic applications in neurological diseases. However, the available research on Arundic acid does not provide the specific data points required for the outlined sections of the article, namely:

Analysis of Metabolic Fate and Prodrug Activation Mechanisms in Cellular Models

Without specific studies on "this compound," any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy and adherence to the provided outline.

Therefore, it is not possible to generate the English article focusing solely on the chemical compound "this compound" with the specified detailed sections and data inclusions at this time due to a lack of available scientific research.

Structure Activity Relationship Sar Studies and Analog Design

Impact of Stereochemical Configuration on Biological Activity and Specificity

Stereochemistry is a pivotal determinant of a molecule's biological activity, influencing its interaction with chiral biological targets like receptors and enzymes. nih.govmdpi.comresearchgate.net For (2R,7R)-7-hydroxy-2-propyloctanoic acid, the presence of two stereocenters at the C2 and C7 positions gives rise to four possible stereoisomers: (2R,7R), (2S,7S), (2R,7S), and (2S,7R). The specific (2R,7R) configuration dictates a precise three-dimensional arrangement of the propyl group at C2, the hydroxyl group at C7, and the carboxylic acid function. This spatial orientation is critical for optimal binding to its biological target.

Studies on other chiral fatty acids have consistently demonstrated that different stereoisomers can exhibit markedly different potencies and even opposing biological effects. nih.gov For instance, the enzymatic production of hydroxy fatty acids often proceeds stereospecifically, yielding enantiopure lipids whose specific stereochemistry defines their activity. nih.gov It is therefore highly probable that the (2R,7R) isomer of 7-hydroxy-2-propyloctanoic acid possesses a unique and potent biological profile compared to its other stereoisomers. The precise fit of the (2R,7R) configuration into a specific binding pocket would likely maximize the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, leading to a more pronounced biological response.

To illustrate the profound impact of stereochemistry on biological activity, consider the following hypothetical data based on typical observations in SAR studies of chiral molecules.

StereoisomerRelative Binding Affinity (%)Biological Activity (IC50, µM)
(2R,7R)1000.5
(2S,7S)258.2
(2R,7S)1025.6
(2S,7R)5> 50

This table presents hypothetical data to illustrate the concept of stereochemical impact on activity.

Systematic Modifications of the Alkyl Chain and Branching Patterns

The length and branching of the alkyl chain in fatty acid derivatives are critical determinants of their physicochemical properties, such as lipophilicity, which in turn governs their absorption, distribution, metabolism, and excretion (ADME) profile, as well as their interaction with biological targets. nih.govresearchgate.netchemrxiv.org In this compound, the octanoic acid backbone and the C2-propyl group are key features that can be systematically modified to probe their influence on biological activity.

Variations in the length of the main carbon chain can affect how the molecule positions itself within a receptor's binding site. A shorter or longer chain might lead to a loss of optimal hydrophobic interactions or introduce steric hindrance. Similarly, the size and position of the alkyl branch are crucial. The C2-propyl group in the parent molecule is a significant feature. Analogs with different alkyl groups at this position (e.g., ethyl, butyl) or branching at other positions along the chain would likely exhibit altered activity. For instance, studies on valproic acid (2-propylpentanoic acid) have shown that the presence of branching at the C2 position is essential for its anticonvulsant activity. nih.govresearchgate.net

The table below presents hypothetical data on how modifications to the alkyl chain of this compound might influence its biological activity.

AnalogModificationLipophilicity (logP)Biological Activity (EC50, µM)
Parent CompoundC8 chain, C2-propyl3.51.2
Analog AC6 chain, C2-propyl2.85.8
Analog BC10 chain, C2-propyl4.23.1
Analog CC8 chain, C2-ethyl3.18.4
Analog DC8 chain, C3-propyl3.615.2

This table contains hypothetical data to illustrate the effects of alkyl chain modifications.

Role of the Hydroxyl Group at C7 in Molecular Recognition and Activity

The hydroxyl group at the C7 position is a key functional group that can significantly contribute to the molecule's biological activity through its ability to form hydrogen bonds. mdpi.comgerli.com This polar group can act as both a hydrogen bond donor and acceptor, enabling specific and strong interactions with amino acid residues within a protein's binding pocket, such as serine, threonine, or tyrosine, or with the phosphate (B84403) groups of phospholipids. mdpi.com The precise (R) configuration at C7 positions this hydroxyl group in a specific orientation, which is likely crucial for molecular recognition. nih.gov

Removal or modification of the C7-hydroxyl group would be expected to have a profound impact on biological activity. Replacing it with a hydrogen atom would eliminate the hydrogen bonding capability, likely leading to a significant decrease in potency. Conversion to a methoxy (B1213986) group would retain the hydrogen bond acceptor property but lose the donor capability, which could also diminish activity depending on the specific interactions within the binding site. The position of the hydroxyl group is also critical; moving it to a different carbon on the octanoic acid chain would alter the geometry of these potential hydrogen bonds and thus affect binding affinity.

The following table provides a hypothetical illustration of the importance of the C7-hydroxyl group.

AnalogModification of C7-OHHydrogen Bonding PotentialBiological Activity (Ki, nM)
Parent Compound-OHDonor & Acceptor15
Analog E-HNone500
Analog F-OCH3Acceptor only120
Analog GC6-OHDonor & Acceptor (altered position)250

This table presents hypothetical data to demonstrate the role of the hydroxyl group.

Carboxylic Acid Moiety Modifications and Their Influence on Biological Profile

The carboxylic acid group is a highly polar and ionizable moiety that plays a crucial role in the biological profile of many fatty acid-like molecules. dovepress.comoup.comnih.gov It can engage in strong ionic interactions and hydrogen bonds with basic amino acid residues like arginine and lysine (B10760008) in a receptor's binding pocket. bohrium.comnih.gov For this compound, this group is likely a primary anchor point to its biological target.

Modification of the carboxylic acid can dramatically alter the compound's activity. Esterification to a simple alkyl ester, for instance, would neutralize the negative charge and reduce its hydrogen bonding capacity, which could abolish activity if ionic interactions are critical. However, in some cases, esters can act as prodrugs, being hydrolyzed in vivo to release the active carboxylic acid. Conversion to an amide would also remove the charge and alter the hydrogen bonding pattern, likely affecting potency. Bioisosteric replacement of the carboxylic acid with other acidic groups, such as a tetrazole or a hydroxamic acid, could maintain or even enhance activity while potentially modifying the compound's pharmacokinetic properties. nih.gov

A hypothetical SAR table for modifications of the carboxylic acid moiety is presented below.

AnalogCarboxylic Acid ModificationAcidity (pKa)Biological Activity (Relative Potency)
Parent Compound-COOH~4.8100%
Analog H-COOCH3 (Methyl Ester)N/A< 5%
Analog I-CONH2 (Amide)N/A< 10%
Analog J-Tetrazole~4.985%
Analog K-CONHOH (Hydroxamic Acid)~9.0110%

This table contains hypothetical data to illustrate the influence of carboxylic acid modifications.

Design and Synthesis of Conformationally Restricted Analogs of this compound

Flexible molecules like this compound can adopt numerous conformations in solution, only one of which is likely the "bioactive" conformation when bound to its target. portlandpress.comnih.gov The design and synthesis of conformationally restricted analogs aim to lock the molecule into a more rigid structure that mimics this bioactive conformation. dartmouth.edukeene.edu This can lead to increased potency and selectivity, as the entropic penalty of binding is reduced.

Strategies to introduce conformational constraints include incorporating cyclic structures or introducing double or triple bonds into the alkyl chain. For example, a cyclopropyl (B3062369) group could be introduced into the octanoic acid backbone to limit bond rotation. Alternatively, replacing a portion of the alkyl chain with a phenyl ring could also introduce rigidity. The synthesis of such analogs, while often challenging, can provide invaluable insights into the spatial requirements of the receptor and guide the design of more potent and selective compounds. dartmouth.edu

High-Throughput Screening and Lead Optimization of this compound Derivatives

High-throughput screening (HTS) is a powerful tool in modern drug discovery that allows for the rapid testing of large libraries of compounds to identify initial "hits" with desired biological activity. nih.govafasci.comresearchgate.netresearchgate.netnih.gov In the context of this compound, HTS could be employed to screen a diverse library of derivatives with various modifications to the alkyl chain, stereochemistry, and functional groups.

Once initial hits are identified, the process of lead optimization begins. This involves the synthesis and evaluation of a more focused library of analogs based on the SAR data gleaned from the initial screen and from the principles discussed in the preceding sections. For example, if an initial hit shows promising activity, medicinal chemists would systematically modify different parts of the molecule to improve potency, selectivity, and pharmacokinetic properties. This iterative cycle of design, synthesis, and testing is fundamental to the development of a successful drug candidate. nih.gov

The following table outlines a hypothetical lead optimization campaign for a derivative of this compound.

Compound IDR1 (at C2)R2 (at C7)R3 (at C1)Activity (IC50, nM)Selectivity (vs. related targets)
Lead 1-CH2CH2CH3-OH-COOH5005-fold
LO-1-CH2CH2CH3-OH-CONHOH25010-fold
LO-2-CH2CH2CF3-OH-CONHOH10025-fold
LO-3-CH2CH2CF3-F-CONHOH8002-fold
Optimized Lead-CH2CH2CF3-OH-CONHOH10025-fold

This table presents hypothetical data from a lead optimization study.

Theoretical and Computational Chemistry of 2r,7r 7 Hydroxy 2 Propyloctanoic Acid

Molecular Modeling and Conformational Landscape Analysis of (2R,7R)-7-hydroxy-2-propyloctanoic acid

Molecular modeling of this compound is foundational to understanding its three-dimensional structure and flexibility. The presence of a flexible octanoic acid backbone, coupled with two stereocenters, gives rise to a complex conformational landscape. Analysis of this landscape is crucial as the biological activity of a molecule is often dictated by the specific conformation it adopts to interact with biological targets.

Conformational analysis of this compound would typically begin with a systematic or stochastic search of the conformational space to identify low-energy structures. Techniques such as molecular mechanics (MM) force fields are well-suited for this initial exploration due to their computational efficiency. These force fields model the molecule as a collection of atoms connected by bonds with associated potential energy functions that describe bond stretching, angle bending, torsional angles, and non-bonded interactions.

A key feature in the conformational landscape of this molecule would be the potential for intramolecular hydrogen bonding between the hydroxyl group at the C7 position and the carboxylic acid moiety. This interaction can significantly stabilize certain conformations, leading to folded or compact structures. The relative energies of these conformers, along with the barriers to rotation around the single bonds, define the conformational landscape. The results of such an analysis can be presented in a data table, illustrating the relative stability of different conformers.

Table 1: Hypothetical Relative Energies of this compound Conformers
ConformerRelative Energy (kcal/mol)Key Dihedral Angles (degrees)Intramolecular H-bond (O-H...O=C)
Global Minimum (Folded)0.00C5-C6-C7-O: 60, O-C-C-O: 0Yes
Extended Conformer 12.5C5-C6-C7-O: 180, O-C-C-O: 180No
Partially Folded Conformer1.8C5-C6-C7-O: 90, O-C-C-O: 60Weak
Extended Conformer 23.1C5-C6-C7-O: -175, O-C-C-O: -170No

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Spectroscopic Predictions

To gain a deeper understanding of the electronic properties of this compound, quantum chemical calculations are employed. Methods such as Density Functional Theory (DFT) provide a good balance between accuracy and computational cost for molecules of this size. These calculations can elucidate the electronic structure, including the distribution of electron density and the energies of molecular orbitals.

Key parameters derived from quantum chemical calculations include the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, quantum chemical calculations can predict various spectroscopic properties. For instance, the calculation of vibrational frequencies can aid in the interpretation of infrared (IR) spectra. Similarly, the calculation of nuclear magnetic shieldings can be used to predict Nuclear Magnetic Resonance (NMR) chemical shifts, which can be invaluable for structural elucidation. acs.org

Table 2: Hypothetical Calculated Electronic and Spectroscopic Properties of this compound
PropertyCalculated ValueMethod
HOMO Energy-6.5 eVDFT/B3LYP/6-31G
LUMO Energy1.2 eVDFT/B3LYP/6-31G
HOMO-LUMO Gap7.7 eVDFT/B3LYP/6-31G
Dipole Moment2.8 DebyeDFT/B3LYP/6-31G
Predicted C=O Stretch (IR)1715 cm-1DFT/B3LYP/6-31G*

Molecular Docking and Dynamics Simulations to Investigate Ligand-Protein Interactions

Understanding how this compound interacts with biological macromolecules, such as proteins, is crucial for elucidating its potential biological function. Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a protein. nutricion.org This method involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and scoring them based on their complementarity. nih.gov

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-protein complex and to characterize the interactions in more detail. nih.govacs.org MD simulations model the movement of atoms over time, providing insights into the dynamic nature of the binding process and the role of solvent molecules. springernature.commdpi.com These simulations can reveal key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for the binding affinity. acs.org

Table 3: Hypothetical Molecular Docking and Dynamics Simulation Results for this compound with a Target Protein
ParameterValueComment
Docking Score-8.5 kcal/molIndicates favorable binding.
Key Interacting ResiduesArg122, Ser154, Leu201Identified from the best docking pose.
Hydrogen BondsCarboxylate with Arg122, Hydroxyl with Ser154Observed consistently during MD simulation.
RMSD of Ligand1.5 ÅIndicates stable binding in the pocket during a 100 ns MD simulation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. unlp.edu.arnih.govresearchgate.net For a series of analogs of this compound, a QSAR model could be developed to predict their activity against a particular biological target.

The first step in QSAR modeling is to calculate a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as steric, electronic, and hydrophobic properties. Given the chiral nature of the target molecule, it is crucial to include 3D and chiral descriptors in the QSAR model to account for stereospecific interactions. usfq.edu.ecacs.orgresearchgate.netnih.govmdpi.com Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent molecules.

Table 4: Hypothetical Descriptors and Predicted Activity for a QSAR Model of this compound Analogs
AnalogLogPTopological Polar Surface Area (TPSA)Chiral DescriptorPredicted Activity (IC50, µM)
This compound2.857.5 Å20.755.2
Analog 1 (propyl -> ethyl)2.357.5 Å20.728.1
Analog 2 (hydroxy -> methoxy)3.248.3 Å20.7812.5
Analog 3 (octanoic -> nonanoic)3.357.5 Å20.764.5

Computational Approaches to Enantioselectivity in Synthetic Pathways

The synthesis of a molecule with multiple stereocenters, such as this compound, with high enantiopurity is a significant challenge. Computational chemistry can play a vital role in understanding and predicting the enantioselectivity of synthetic reactions. By modeling the transition states of the key stereodetermining steps, it is possible to rationalize the observed stereochemical outcome or to predict the most effective chiral catalyst or auxiliary.

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods are particularly powerful for studying reactions in complex environments, such as in the presence of a chiral catalyst or an enzyme. rsc.orgmdpi.comacs.orgnih.gov The reactive center is treated with a high level of QM theory, while the surrounding environment is described by a more computationally efficient MM force field. By calculating the energies of the diastereomeric transition states leading to the different stereoisomers, the enantiomeric excess (ee) of a reaction can be predicted. These computational insights can guide the optimization of reaction conditions to achieve higher enantioselectivity.

Table 5: Hypothetical QM/MM Calculated Energy Barriers for a Stereoselective Reaction to form a Precursor of this compound
Transition StateProduct StereoisomerCalculated Activation Energy (kcal/mol)Predicted Enantiomeric Excess (ee %)
TS-R(R)-precursor15.295%
TS-S(S)-precursor17.5

Advanced Analytical Methodologies for Characterization and Quantification

High-Resolution Spectroscopic Techniques for Definitive Structure Elucidation (NMR, High-Resolution MS)

High-resolution spectroscopic methods are indispensable for the unambiguous structural confirmation of (2R,7R)-7-hydroxy-2-propyloctanoic acid. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework, while High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition and provides insights into the molecular structure through fragmentation analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy: One-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are crucial for assigning the constitution of the molecule.

¹H NMR: The proton NMR spectrum would reveal distinct signals for the protons at the chiral centers (C2 and C7), the propyl side chain, and the main octanoic acid backbone. The chemical shift and multiplicity of the proton at C7 (adjacent to the hydroxyl group) and C2 (adjacent to the carboxyl group) would be of particular diagnostic value.

¹³C NMR: The carbon spectrum would confirm the presence of ten carbon atoms, including the characteristic signals for the carboxyl carbon (~175-180 ppm), the hydroxyl-bearing carbon (~65-75 ppm), and the aliphatic carbons of the chain and propyl group.

2D NMR: Correlation experiments like COSY (¹H-¹H correlation) would establish proton connectivity within the spin systems, while HSQC and HMBC (¹H-¹³C correlations) would link protons to their directly attached carbons and to carbons two to three bonds away, respectively, allowing for the complete assembly of the molecular structure.

Hypothetical NMR Data for this compound

PositionExpected ¹H Chemical Shift (ppm)Expected ¹³C Chemical Shift (ppm)Key HMBC Correlations
C1 (-COOH)~12.0 (s, 1H)~178.0H2, H3
C2~2.4 (m, 1H)~45.0H1', H3
C7~3.7 (m, 1H)~68.0H6, H8
C8~1.2 (d, 3H)~23.0H7
C1' (propyl)~1.6 (m, 2H)~35.0H2, H2'
C2' (propyl)~1.4 (m, 2H)~20.0H1', H3'
C3' (propyl)~0.9 (t, 3H)~14.0H2'

High-Resolution Mass Spectrometry (HRMS): HRMS, often using techniques like Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the elemental formula. For C₁₁H₂₂O₃, the expected exact mass would be confirmed to within a few parts per million (ppm). Tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that further confirm the structure. Key fragmentation pathways would likely include the loss of a water molecule (H₂O) from the hydroxyl group and cleavage adjacent to the carbonyl group.

Chromatographic Methods for Purity Assessment and Isomeric Separation

Chromatographic techniques are essential for determining the chemical and stereochemical purity of this compound.

Due to the presence of two chiral centers, the molecule can exist as four possible stereoisomers: (2R,7R), (2S,7S), (2R,7S), and (2S,7R). Chiral HPLC is the gold standard for separating these stereoisomers and determining the enantiomeric and diastereomeric purity of a sample. nih.gov

The separation is typically achieved using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the resolution of chiral carboxylic acids. nih.gov The method involves interactions between the analyte and the chiral selector of the CSP, leading to different retention times for different stereoisomers. chromatographyonline.com For acidic compounds, a normal-phase mobile system, often a mixture of hexane (B92381) and an alcohol like isopropanol (B130326) or ethanol (B145695) with a small amount of an acidic modifier (e.g., trifluoroacetic acid), is commonly employed to achieve optimal separation. chromatographyonline.com

Illustrative Chiral HPLC Method Parameters

ParameterCondition
ColumnPolysaccharide-based CSP (e.g., Lux Cellulose-1 or Chiralpak AD)
Mobile Phasen-Hexane / Isopropanol / Trifluoroacetic Acid (e.g., 90:10:0.1 v/v/v)
Flow Rate1.0 mL/min
DetectionUV at 210 nm
Expected Elution OrderBaseline separation of all four stereoisomers

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For a polar molecule like 7-hydroxy-2-propyloctanoic acid, derivatization is required to increase its volatility and thermal stability for GC analysis. A common two-step derivatization process involves:

Esterification: The carboxylic acid group is converted to a methyl ester, typically using a reagent like diazomethane (B1218177) or methanolic HCl, to form the fatty acid methyl ester (FAME).

Silylation: The hydroxyl group is converted to a trimethylsilyl (B98337) (TMS) ether using a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). marinelipids.caacs.org

The resulting derivative is then analyzed by GC-MS. The GC separates the components of the mixture, and the MS provides mass spectra for identification. The electron ionization (EI) mass spectrum of the TMS-derivatized FAME would exhibit characteristic fragment ions that aid in structure confirmation. acs.orgresearchgate.net For instance, cleavage alpha to the TMS-ether group is a common fragmentation pathway that helps to locate the position of the original hydroxyl group. marinelipids.ca

Advanced Chiral Analysis Techniques (e.g., Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD))

While chiral HPLC can separate stereoisomers, it does not inherently reveal their absolute configuration. Advanced chiroptical techniques like ECD and VCD are powerful non-destructive methods for determining the absolute stereochemistry of chiral molecules in solution. nih.govresearchgate.net

These methods rely on the differential absorption of left and right circularly polarized light. ijfmr.com The experimental ECD or VCD spectrum of the purified enantiomer is measured and then compared to a theoretically predicted spectrum generated by quantum mechanical calculations (e.g., Density Functional Theory, DFT). nih.gov A match between the experimental spectrum and the calculated spectrum for a specific configuration (e.g., 2R,7R) provides definitive proof of the molecule's absolute stereochemistry. researchgate.net This approach is particularly valuable when X-ray crystallography is not feasible.

Development of Robust Bioanalytical Assays for In Vitro Quantification in Biological Matrices

To study the compound in biological systems, a validated bioanalytical method for its quantification in matrices such as plasma, serum, or cell culture media is essential. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred platform for this purpose due to its high sensitivity, selectivity, and wide dynamic range. researchgate.netmdpi.com

A typical bioanalytical method development and validation workflow includes:

Sample Preparation: This step aims to extract the analyte from the complex biological matrix and remove interferences. Common techniques include protein precipitation, followed by liquid-liquid extraction (LLE) or solid-phase extraction (SPE). pjps.pk An internal standard, ideally a stable isotope-labeled version of the analyte, is added at the beginning to correct for variability during sample processing and analysis.

LC Separation: Reversed-phase HPLC is typically used to separate the analyte from endogenous matrix components before it enters the mass spectrometer.

MS/MS Detection: Detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. In this mode, a specific precursor ion (e.g., the deprotonated molecule [M-H]⁻) is selected and fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is highly specific to the analyte, minimizing interference and enhancing sensitivity. mdpi.com

Method Validation: The method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include specificity, linearity, accuracy, precision, limit of quantification (LOQ), recovery, and stability. journalofappliedbioanalysis.com

Summary of Bioanalytical Method Validation Parameters

Validation ParameterAcceptance Criteria (Typical)Purpose
Linearity (r²)≥ 0.99Ensures a proportional response to concentration over a defined range.
AccuracyWithin ±15% of nominal value (±20% at LLOQ)Measures the closeness of determined values to the true value.
Precision (%CV)≤ 15% (≤ 20% at LLOQ)Measures the reproducibility of the assay.
Lower Limit of Quantification (LLOQ)Lowest concentration on the standard curve with acceptable accuracy and precision.Defines the lowest reliable measurement limit.
RecoveryConsistent, precise, and reproducible.Measures the efficiency of the extraction process.

Future Research Directions and Translational Perspectives

Integration of Multi-Omics Technologies for Holistic Understanding of (2R,7R)-7-hydroxy-2-propyloctanoic acid Biology

A comprehensive understanding of the biological role of a novel lipid such as this compound necessitates a systems-level approach. Multi-omics, the integration of various "-omics" fields, provides a powerful framework for elucidating the compound's function in a broader biological context. researchgate.net By simultaneously analyzing the lipidome, proteome, metabolome, and transcriptome, researchers can move beyond isolated data points to build a holistic picture of the molecular pathways influenced by this specific lipid. frontiersin.orgmulti-omicsfacility.com

An integrated lipidomics and proteomics approach would be central to this effort. multi-omicsfacility.com Mass spectrometry (MS)-based technologies are the cornerstone of these analyses, allowing for the identification and quantification of thousands of lipids and proteins from a single sample. nih.gov A hypothetical study could expose a relevant cell line or model organism to this compound and measure the subsequent changes across these molecular layers. Lipidomics would reveal alterations in the cellular lipid landscape, while proteomics would identify changes in protein expression or post-translational modifications, potentially highlighting enzymes involved in the lipid's metabolism or proteins that it directly binds to.

Integrating these datasets can reveal complex relationships. nih.gov For example, an increase in the abundance of this compound might correlate with the upregulation of specific metabolic enzymes or the altered expression of signaling proteins. Such multi-layered data provides a robust foundation for generating new hypotheses about the lipid's function, which can then be tested experimentally. creative-proteomics.com

Table 1: Conceptual Framework for a Multi-Omics Study of this compound

Omics LayerKey TechnologiesPotential Data GeneratedBiological Questions Addressed
Lipidomics Liquid Chromatography-Mass Spectrometry (LC-MS)Quantification of changes in related hydroxy fatty acids, phospholipids, and triglycerides.How does the compound alter the overall cellular lipid profile? Is it incorporated into more complex lipids?
Proteomics LC-MS/MS, Affinity Purification-MSIdentification of differentially expressed proteins and direct binding partners.What enzymes metabolize the compound? What proteins does it interact with to exert its function?
Metabolomics Gas Chromatography-MS, LC-MSChanges in related metabolic pathways (e.g., fatty acid oxidation, glycolysis).What is the impact of the compound on central carbon metabolism and related pathways?
Transcriptomics RNA-SequencingIdentification of genes whose expression is altered upon exposure to the compound.Which signaling or metabolic pathways are transcriptionally regulated by the compound or its metabolites?

Exploration of this compound as a Chemical Probe for Biological Processes

A chemical probe is a small molecule used to study and manipulate biological systems, often to investigate the function of a specific protein target. nih.govpromega.com Given its defined stereochemistry, this compound could serve as a scaffold for the development of highly specific chemical probes. The chirality of the molecule is critical, as interactions with biological macromolecules like enzymes and receptors are often stereospecific.

To be effective, a chemical probe based on this lipid would need to be modified with additional functional groups without losing its inherent biological activity. rsc.org Common strategies include the incorporation of:

A reporter tag: A fluorescent dye or a biotin (B1667282) molecule could be attached to a non-critical position on the lipid. This would allow for the visualization of the lipid's subcellular localization or the isolation of its binding partners. rsc.org

A photoreactive crosslinking group: This group, when activated by UV light, forms a covalent bond with nearby interacting proteins, enabling their definitive identification. rsc.orgnih.gov

Such probes could be used to answer fundamental questions about the compound's mechanism of action. nih.govacs.org For instance, if this compound is found to modulate the activity of a particular enzyme, a fluorescently labeled version could be used to track the lipid's journey to that enzyme within a living cell. An affinity-based probe could be used to pull down the target protein from a complex cellular lysate, confirming the interaction. acs.org

Table 2: Hypothetical Design of a Chemical Probe Based on this compound

Probe ComponentExample MoietyFunctionApplication
Specificity Element This compound core structureBinds to the specific biological target (e.g., enzyme, receptor).Ensures the probe interacts selectively with the protein of interest.
Reporter Tag Biotin or a Fluorophore (e.g., Bodipy)Enables detection and isolation of the probe and its binding partners.Affinity purification of target proteins; Fluorescence microscopy to determine subcellular localization.
Photoreactive Group Diazirine or BenzophenoneForms a covalent bond with the target protein upon UV irradiation.Permanently labels the target protein for identification by mass spectrometry.

Challenges and Opportunities in the Academic Research of Highly Chiral Lipid Derivatives

The study of highly chiral lipids like this compound presents a unique set of challenges and opportunities for academic researchers.

Challenges:

Stereoselective Synthesis: The primary hurdle is the chemical synthesis of the molecule with precise control over both chiral centers. scirea.org Classical synthetic methods often produce mixtures of stereoisomers, which are difficult to separate and can have confounding biological activities. researchgate.net Achieving high enantiomeric and diastereomeric purity requires specialized, often multi-step, synthetic routes. nih.gov

Stereochemical Analysis: Verifying the absolute and relative stereochemistry of the final product is non-trivial and requires sophisticated analytical techniques, such as chiral chromatography and nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents. aocs.org

Biological Differentiation: Different stereoisomers of the same lipid can have vastly different, or even opposing, biological functions. nih.gov This necessitates that each isomer be synthesized and tested independently, significantly increasing the research workload.

Availability of Tools: There is often a lack of commercially available antibodies or specific assays for novel lipid derivatives, forcing researchers to develop and validate their own tools from scratch.

Opportunities:

Uncovering Novel Biology: The very complexity that makes these molecules challenging to study also means they are likely to participate in highly specific biological processes that have not yet been discovered.

High Target Specificity: The precise three-dimensional structure of a chiral lipid can allow it to bind to its target protein with high affinity and selectivity, making it a promising candidate for drug development or as a highly specific chemical probe.

Therapeutic Potential: Many diseases involve dysregulation of lipid pathways. Novel chiral lipids could act as enzyme inhibitors, receptor agonists/antagonists, or signaling molecules with therapeutic potential. Each unique stereoisomer represents a distinct potential therapeutic agent.

Table 3: Summary of Challenges and Opportunities in Chiral Lipid Research

AspectChallengesOpportunities
Synthesis & Analysis Requires complex, multi-step stereoselective synthesis; Difficult to separate and analyze isomers.Drives innovation in synthetic and analytical chemistry.
Biological Function Each stereoisomer must be studied independently; Functions are often unknown.Potential to discover novel biological pathways and mechanisms.
Translational Potential High cost of synthesis; Complex pharmacology due to multiple isomers.High specificity could lead to safer and more effective therapeutics with fewer off-target effects.

Emerging Technologies in Chiral Synthesis and Stereochemical Control Relevant to this compound

Recent advances in synthetic organic chemistry offer powerful new tools for accessing stereochemically pure molecules like this compound. These technologies are crucial for overcoming the synthetic challenges mentioned previously.

Asymmetric Catalysis: This field uses chiral catalysts (either small organic molecules in "organocatalysis" or transition-metal complexes) to control the stereochemical outcome of a reaction. nih.govchiralpedia.com For a molecule like the subject compound, specific catalysts could be used to set each of the two stereocenters in a predictable manner.

Biocatalysis: The use of enzymes as catalysts offers exceptional stereoselectivity under mild, environmentally friendly conditions. chiralpedia.com Engineered enzymes, developed through directed evolution, could potentially be designed to synthesize this compound or a key precursor with perfect stereochemical control.

Flow Chemistry: Performing reactions in continuous flow reactors rather than traditional round-bottom flasks allows for precise control over parameters like temperature, pressure, and reaction time. This enhanced control can lead to higher yields and improved stereoselectivity, and the process is often more easily scalable. iupac.org

Stereochemical Editing: A cutting-edge strategy that allows for the late-stage modification of a stereocenter within an already-formed molecule. nih.govresearchgate.net For example, a chemist might synthesize a mixture of isomers and then use a specific photochemical reaction to "flip" one of the stereocenters to the desired configuration, providing access to isomers that are difficult to make directly. nih.gov This approach offers a fundamentally new logic for planning the synthesis of complex chiral molecules.

Table 4: Comparison of Emerging Technologies for Chiral Synthesis

TechnologyPrincipleAdvantages for Synthesizing Chiral Lipids
Asymmetric Catalysis A small amount of a chiral catalyst directs the formation of one enantiomer over the other.High efficiency and selectivity; broad applicability to many reaction types.
Biocatalysis Uses natural or engineered enzymes to perform stereospecific transformations.Extremely high (often perfect) selectivity; mild and green reaction conditions.
Flow Chemistry Reactions are performed in a continuously flowing stream.Precise control over reaction conditions, improved safety, and easier scalability.
Stereochemical Editing Post-synthetic modification of an existing stereocenter.Allows access to difficult-to-synthesize isomers from a common precursor; simplifies synthetic planning.

Q & A

Q. What are the standard synthetic routes for producing enantiomerically pure (2R,7R)-7-hydroxy-2-propyloctanoic acid?

Methodological Answer:

  • Chiral Pool Synthesis : Utilize chiral starting materials (e.g., hydroxy acids or amino acids) to preserve stereochemistry during chain elongation. For example, asymmetric alkylation of a chiral lactone intermediate can introduce the propyl group while retaining configuration .
  • Enantioselective Catalysis : Employ transition-metal catalysts (e.g., Ru or Rh complexes) or organocatalysts to induce stereocontrol during key steps like hydroxylation or ester hydrolysis .
  • Resolution Techniques : Use enzymatic resolution (lipases or esterases) or diastereomeric salt formation with chiral amines to separate enantiomers post-synthesis .

Q. How is the stereochemical configuration of this compound validated experimentally?

Methodological Answer:

  • NMR Spectroscopy : Analyze coupling constants (e.g., JJ-values for vicinal protons) and nuclear Overhauser effects (NOEs) to confirm spatial relationships between stereocenters .
  • X-ray Crystallography : Resolve the crystal structure to unambiguously assign the (2R,7R) configuration .
  • Chiral Chromatography : Compare retention times with authentic standards using chiral stationary phases (e.g., cellulose- or amylose-based columns) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

  • Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) to exploit solubility differences between the target compound and by-products .
  • HPLC with Chiral Columns : Achieve high enantiomeric excess (>99%) via preparative-scale chiral chromatography .
  • Ion-Exchange Resins : Remove acidic impurities by leveraging the compound’s carboxylic acid moiety .

Q. Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • FT-IR : Confirm the presence of hydroxyl (-OH) and carboxylic acid (-COOH) functional groups via characteristic stretching vibrations (e.g., 2500–3300 cm1^{-1} for -OH) .
  • Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns using electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .
  • 13C^{13}\text{C} NMR : Assign carbon environments, particularly stereosensitive carbons adjacent to hydroxyl and propyl groups .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be optimized to minimize diastereomeric by-products?

Methodological Answer:

  • Design of Experiments (DoE) : Use factorial designs to screen variables (e.g., temperature, catalyst loading, solvent) affecting stereoselectivity .
  • In Situ Monitoring : Employ reaction calorimetry or inline IR spectroscopy to detect by-product formation early .
  • Computational Modeling : Predict transition-state energies using density functional theory (DFT) to guide catalyst selection .

Q. What analytical methods are recommended for identifying degradation products of this compound under stress conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to heat, light, and hydrolytic conditions (acidic/alkaline), then analyze via:
  • LC-MS/MS : Identify oxidation products (e.g., ketone derivatives) or ester hydrolysis by-products .
  • Stability-Indicating HPLC : Develop methods to resolve degradation products from the parent compound .

Q. How does the stereochemistry of this compound influence its biological activity in enzyme inhibition assays?

Methodological Answer:

  • Enzymatic Assays : Compare inhibition constants (KiK_i) of enantiomers against target enzymes (e.g., dehydrogenases or kinases) to assess stereospecificity .
  • Molecular Docking : Simulate binding interactions using software like AutoDock to correlate (2R,7R) configuration with active-site complementarity .

Q. How should researchers resolve contradictions between computational predictions and experimental data for this compound’s physicochemical properties?

Methodological Answer:

  • Cross-Validation : Compare experimental logP (octanol-water partition coefficient) and pKa with values predicted by software like ACD/Labs Percepta .
  • Solubility Studies : Measure equilibrium solubility in biorelevant media (e.g., FaSSIF/FeSSIF) to refine computational models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.